N-1,3-benzodioxol-5-yl-2-[8-(4-chlorophenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide
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Description
The compound contains several functional groups, including a benzodioxol group, a triazolopyrazinone group, and a chlorophenoxy group. These groups are common in many pharmaceuticals and could potentially contribute to the biological activity of the compound .
Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple heterocyclic rings. The benzodioxol group is a fused ring system that often contributes to the rigidity of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can often be predicted based on its structure. For example, the presence of multiple aromatic rings in this compound suggests that it is likely to be relatively non-polar and may have a high boiling point .Scientific Research Applications
Synthesis and Chemical Characterization
Several studies have focused on the synthesis of novel heterocyclic compounds incorporating triazole, thiadiazole, and acetamide moieties due to their potential applications in medicinal chemistry and material science. For example, Fadda et al. (2017) and Panchal & Patel (2011) have reported the synthesis of various heterocycles with potential insecticidal and pharmacological activities, emphasizing the diverse synthetic routes and chemical characterizations of these compounds (Fadda et al., 2017) (Panchal & Patel, 2011).
Biological and Pharmacological Applications
Research has also explored the biological activities of synthesized compounds, including antimicrobial, antifungal, and antitubercular properties. Studies by Hassan (2013) and Pandya et al. (2019) highlight the antibacterial and antifungal activities of pyrazoline and pyrazole derivatives, suggesting the potential utility of these compounds in developing new antimicrobial agents (Hassan, 2013) (Pandya et al., 2019).
Antioxidant Studies
Ahmad et al. (2012) synthesized a series of novel N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetamides and evaluated them for their antioxidant activities. The study suggests that some compounds possess significant radical scavenging activity, indicating their potential use in developing new antioxidant agents (Ahmad et al., 2012).
properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[8-(4-chlorophenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClN5O5/c21-12-1-4-14(5-2-12)31-19-18-24-26(20(28)25(18)8-7-22-19)10-17(27)23-13-3-6-15-16(9-13)30-11-29-15/h1-9H,10-11H2,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGMMZIOKOPZMBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CN3C(=O)N4C=CN=C(C4=N3)OC5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClN5O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-1,3-benzodioxol-5-yl-2-[8-(4-chlorophenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide |
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